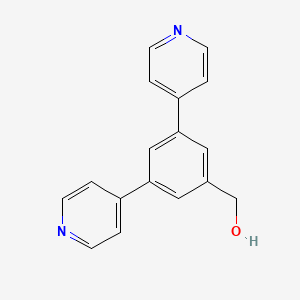

(3,5-Di(pyridin-4-yl)phenyl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H14N2O |

|---|---|

Molecular Weight |

262.30 g/mol |

IUPAC Name |

(3,5-dipyridin-4-ylphenyl)methanol |

InChI |

InChI=1S/C17H14N2O/c20-12-13-9-16(14-1-5-18-6-2-14)11-17(10-13)15-3-7-19-8-4-15/h1-11,20H,12H2 |

InChI Key |

RRLLSOQTUJFYRV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=CC(=C2)CO)C3=CC=NC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 3,5 Di Pyridin 4 Yl Phenyl Methanol

Established Synthetic Pathways to (3,5-Di(pyridin-4-yl)phenyl)methanol

The synthesis of this compound is typically achieved through a multi-step process that hinges on the formation of the core diaryl structure, followed by the modification of a key functional group. The most prevalent strategies involve palladium-catalyzed cross-coupling reactions to construct the carbon-carbon bonds between the central phenyl ring and the two pyridine (B92270) moieties, followed by the reduction of a precursor compound to yield the final methanol (B129727) functionality.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of C-C bonds. nobelprize.org The Suzuki-Miyaura coupling is a particularly effective and widely used method for synthesizing biaryl and heteroaryl compounds like the backbone of this compound.

This approach typically involves the reaction of a dihalogenated benzene (B151609) derivative with a pyridine-4-ylboronic acid in the presence of a palladium catalyst and a base. A common starting material is a 3,5-dihalo-substituted benzene ring bearing a functional group that can later be converted to the methanol group, such as an aldehyde or an ester. For example, 3,5-dibromobenzaldehyde (B114249) can be coupled with 4-pyridinylboronic acid. The palladium(0) catalyst, often generated in situ from a precursor like Pd(OAc)₂ or Pd₂(dba)₃, along with a phosphine (B1218219) ligand, facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the desired di-pyridyl-phenyl structure.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling to Synthesize Precursors

| Component | Example | Role |

|---|---|---|

| Aryl Halide | 3,5-Dibromobenzaldehyde | Phenyl ring source with precursor functionality |

| Boron Reagent | 4-Pyridinylboronic acid | Pyridine moiety source |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates C-C bond formation |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes and activates the catalyst |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Activates the boron reagent for transmetalation |

| Solvent | Toluene, Dioxane, DMF, often with water | Dissolves reactants and facilitates the reaction |

The reaction yields the precursor molecule, 3,5-di(pyridin-4-yl)benzaldehyde (B11759547), which is then subjected to reduction. chemscene.com

Reduction Methodologies for Precursor Compounds

Once the precursor, such as 3,5-di(pyridin-4-yl)benzaldehyde or a corresponding methyl ester (methyl 3,5-di(pyridin-4-yl)benzoate), has been synthesized, the final step is the reduction of the carbonyl group to a primary alcohol. The choice of reducing agent depends on the nature of the carbonyl group.

For the reduction of an aldehyde (e.g., 3,5-di(pyridin-4-yl)benzaldehyde), mild reducing agents are highly effective. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol or ethanol (B145695) is a standard and efficient method. This reaction is typically high-yielding and proceeds under gentle conditions, often at room temperature.

If the precursor is an ester, a more potent reducing agent is required. Lithium aluminum hydride (LiAlH₄) is commonly used for this transformation, typically in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. chemicalbook.com The reaction requires careful handling due to the high reactivity of LiAlH₄ with protic solvents and is followed by an aqueous workup to quench the excess reagent and protonate the resulting alkoxide.

Table 2: Reduction Methods for Precursor Compounds

| Precursor Functional Group | Reducing Agent | Typical Solvent | Key Considerations |

|---|---|---|---|

| Aldehyde (-CHO) | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild conditions, high selectivity for aldehydes/ketones. |

Novel Approaches and Optimized Synthetic Routes

While the two-step sequence of cross-coupling followed by reduction is robust, research into optimizing synthetic routes focuses on improving efficiency, yield, and sustainability. For the synthesis of this compound, optimization can involve several aspects:

Catalyst and Ligand Screening : The efficiency of the palladium-catalyzed coupling is highly dependent on the choice of ligand. Modern, bulky electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands can significantly improve reaction rates and yields, allowing for lower catalyst loadings. nih.gov

Alternative Coupling Reactions : While the Suzuki coupling is common, other methods like the Stille coupling (using organotin reagents) or Negishi coupling (using organozinc reagents) could offer advantages for specific substrates, although they often involve more sensitive or toxic reagents. nobelprize.org

Functionalization and Post-Synthetic Modification of this compound for Derivatives

The structure of this compound offers two primary sites for further chemical modification: the nitrogen atoms of the pyridine rings and the hydroxyl group of the methanol functionality. These sites allow for the generation of a diverse library of derivatives.

Modification of Pyridine Moieties

The pyridine rings possess distinct reactive properties. The nitrogen atom is basic and nucleophilic, making it a prime site for specific modifications.

N-Alkylation : The pyridine nitrogen can be readily alkylated using alkyl halides (e.g., methyl iodide) in a Menshutkin reaction to form quaternary pyridinium (B92312) salts. nih.gov This modification introduces a positive charge and can significantly alter the electronic and solubility properties of the molecule.

N-Oxidation : Treatment with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) can convert the pyridine nitrogen atoms into N-oxides. This changes the electronic character of the pyridine ring, making it more susceptible to certain types of electrophilic and nucleophilic substitutions.

C-H Functionalization : Direct functionalization of the C-H bonds on the pyridine ring is a more advanced strategy. Due to the electron-deficient nature of the pyridine ring, nucleophilic aromatic substitution is favored at the C-2 and C-4 positions (relative to the nitrogen), while electrophilic substitution occurs under harsh conditions primarily at the C-3 position. nih.gov

Derivatization of the Methanol Functionality

The primary alcohol group is a versatile handle for a wide range of chemical transformations.

Esterification : The alcohol can be converted to an ester by reacting with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base (like pyridine or triethylamine), or with a carboxylic acid under acidic catalysis (Fischer esterification).

Etherification : Formation of an ether can be achieved through the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Oxidation : The primary alcohol can be oxidized. Mild oxidizing agents like pyridinium chlorochromate (PCC) will convert it to the corresponding aldehyde, 3,5-di(pyridin-4-yl)benzaldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, will oxidize it fully to the carboxylic acid, 3,5-di(pyridin-4-yl)benzoic acid.

Halogenation : The hydroxyl group can be replaced by a halogen to form a reactive benzylic halide. Reagents like thionyl chloride (SOCl₂) are used for chlorination, and phosphorus tribromide (PBr₃) for bromination. The Appel reaction provides another method for this conversion. researchgate.net

Table 3: Derivatization Reactions of the Methanol Functionality

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Esterification | Acyl Chloride, Base | Ester (-CH₂OCOR) |

| Etherification | 1. NaH; 2. Alkyl Halide | Ether (-CH₂OR) |

| Mild Oxidation | PCC, DMP | Aldehyde (-CHO) |

| Strong Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid (-COOH) |

Coordination Chemistry of 3,5 Di Pyridin 4 Yl Phenyl Methanol

Ligand Design Principles and Coordination Modes

(3,5-Di(pyridin-4-yl)phenyl)methanol is a thoughtfully designed ligand that possesses distinct features making it an excellent candidate for constructing coordination complexes. Its molecular structure is built upon a central phenyl ring, which acts as a rigid scaffold. This rigidity is crucial in pre-organizing the coordinating groups in a specific spatial orientation, thereby enhancing the predictability of the resulting assembled structures.

The primary coordinating groups are the two pyridyl rings attached at the 3 and 5 positions of the central phenyl ring. The nitrogen atoms of these pyridyl groups are effective Lewis bases, readily coordinating to a wide range of metal centers. The divergent nature of these two pyridyl groups, pointing away from each other, predisposes the ligand to act as a bridging linker between multiple metal centers, a key characteristic for the formation of polynuclear complexes and extended networks.

In terms of coordination modes, this compound typically functions as a ditopic or tritopic linker. In its most common coordination mode, the nitrogen atoms of the two pyridyl rings coordinate to two different metal centers, acting as a linear or angular bridge. The hydroxyl group can either remain as a non-coordinating functional group, participating only in hydrogen bonding, or it can potentially coordinate to a metal center, especially in the presence of harder metal ions. This flexibility in coordination allows for the formation of a variety of structures with different dimensionalities and topologies.

Formation of Discrete Metal Complexes with this compound

The ability of this compound to bridge metal centers makes it an ideal building block for the construction of discrete metal complexes, ranging from simple dinuclear species to more complex, cage-like architectures.

While the divergent nature of the pyridyl groups favors the formation of polynuclear complexes, mononuclear species are also conceivable, particularly if the pyridyl groups chelate to a single large metal ion or if steric hindrance prevents bridging. However, the literature more prominently features the role of this ligand in forming polynuclear structures.

A significant example of a discrete polynuclear architecture formed using a derivative of this ligand is a metal-organic cage (MOC). Specifically, a derivative of this compound has been utilized in the self-assembly of a highly symmetric M₁₂L₂₄ metal-organic polyhedron (MOP). hku.hk In this structure, 24 molecules of the ligand bridge 12 metal ions, forming a cage-like structure with a well-defined internal cavity. The precise stoichiometry and the high degree of order in these MOCs highlight the effectiveness of the ligand's design in directing the self-assembly process.

The choice of the metal center plays a pivotal role in determining the final structure of the coordination complex. Different metal ions have distinct coordination preferences in terms of coordination number, geometry, and ligand exchange kinetics, all of which influence the outcome of the self-assembly process.

For instance, square planar metal ions like Pd(II) and Pt(II) are often used with this type of ligand to form well-defined, rigid structures. The 90-degree bond angles of these metal ions, in combination with the angular disposition of the ligand's pyridyl groups, can lead to the formation of discrete molecular squares or more complex cage structures. Indeed, the aforementioned M₁₂L₂₄ MOP was assembled using Pd(II) ions. hku.hk

On the other hand, octahedral metal ions such as Co(II), Ni(II), and Zn(II) can lead to the formation of more intricate three-dimensional structures. The coordination of this compound to these metal centers can result in the formation of coordination polymers or MOFs, as will be discussed in the following section. The lability of the metal-ligand bonds also plays a role; more labile bonds can allow for error-correction during the self-assembly process, leading to the thermodynamically most stable product.

Integration of this compound into Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of this compound to act as a bridging ligand makes it a valuable component in the construction of infinite, extended networks such as coordination polymers and MOFs. These materials are of great interest due to their potential applications in gas storage, catalysis, and sensing.

A fascinating application of ligands structurally similar to this compound is in the formation of PolyMOC gels. scispace.com These are a class of polymer networks where MOCs act as the cross-linking points. In a typical synthesis, a polymer chain is functionalized with the ligand at its ends. When these functionalized polymers are mixed with metal ions, the ligands coordinate to the metal centers to form MOCs, which then serve as the junctions of the polymer network, leading to the formation of a gel.

A specific example involves the use of (4-(n-hexyloxy)-3,5-di(pyridin-4-yl)phenyl)methanol, a derivative of the title compound. scispace.com This ligand is attached to the ends of polyethylene (B3416737) glycol (PEG) chains. The subsequent addition of a palladium salt leads to the formation of paddlewheel cages that act as cross-links, resulting in the formation of a PolyMOC gel. The properties of the resulting gel, such as its mechanical strength and porosity, can be tuned by varying the length of the polymer chains, the concentration of the components, and the specific MOC formed.

The topology and dimensionality of the coordination polymers and MOFs formed from this compound are dictated by the coordination geometry of the metal ion and the connectivity of the ligand. When this ligand bridges metal centers, it can lead to the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks.

For example, if the metal ions have a linear coordination preference, their connection by the angular this compound ligand would likely result in the formation of a 1D zigzag chain. If the metal centers can coordinate to more than two ligands, for instance in a square planar or octahedral geometry, the interconnection of these nodes by the ligand can lead to the formation of 2D or 3D networks.

Supramolecular Architectures and Self Assembly Processes Utilizing 3,5 Di Pyridin 4 Yl Phenyl Methanol

Non-Covalent Interactions in Self-Assembly

The spontaneous organization of molecules into well-defined, stable, and functional superstructures is a hallmark of self-assembly. In the context of (3,5-Di(pyridin-4-yl)phenyl)methanol, the primary driving forces for this process are a combination of hydrogen bonding and π-π stacking interactions.

Hydrogen Bonding Networks Involving the Methanol (B129727) Group

The methanol group (-CH₂OH) on the central phenyl ring of this compound is a potent hydrogen bond donor and acceptor. This functionality plays a crucial role in the formation of robust and directional hydrogen bonding networks. The hydroxyl proton can engage in strong hydrogen bonds with the nitrogen atoms of the pyridyl rings of adjacent molecules, leading to the formation of chains, sheets, or more complex three-dimensional networks.

In crystalline structures of related pyridyl-alcohol compounds, O—H⋯N hydrogen bonds are a common and dominant motif. nih.gov For instance, in the crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, molecules are linked by O—H⋯N hydrogen bonds, forming zigzag chains. nih.gov Similarly, it is anticipated that the hydroxyl group of this compound would preferentially interact with the pyridyl nitrogen atoms, given their higher basicity compared to the hydroxyl oxygen.

The interplay between the donor and acceptor capabilities of the methanol group can also lead to the formation of homomeric hydrogen-bonded synthons, such as dimers or catemers, involving only the methanol groups. However, the presence of the strongly accepting pyridyl nitrogens makes intermolecular O—H⋯N interactions highly probable. The specific geometry and connectivity of these hydrogen-bonded networks would be influenced by steric factors and the presence of any co-crystallizing solvent molecules. researchgate.net

π-π Stacking and Aromatic Interactions in this compound Systems

The aromatic nature of the central phenyl ring and the two pyridyl rings in this compound facilitates π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π-systems of adjacent aromatic rings, contribute significantly to the stabilization of the resulting supramolecular architectures.

Directed Assembly of Supramolecular Structures

The predictable and directional nature of the non-covalent interactions involving this compound allows for its use in the directed assembly of more complex supramolecular structures. This includes its application in host-guest chemistry and as a component in templated synthesis.

Host-Guest Chemistry with this compound

The structure of this compound, with its potential to form pre-organized cavities or clefts through self-assembly, makes it a candidate for host-guest chemistry. The pyridyl groups can act as coordination sites for metal ions or as hydrogen bond acceptors for guest molecules, while the aromatic surfaces can engage in π-π stacking with suitable aromatic guests.

The formation of a host-guest complex is a dynamic process governed by the principles of molecular recognition. The host framework, assembled from this compound units, would need to possess a cavity of appropriate size and shape to accommodate a specific guest molecule. The stability of such a complex would depend on the cumulative effect of multiple non-covalent interactions between the host and the guest. For example, a guest molecule with hydrogen bond donor capabilities could interact with the pyridyl nitrogen atoms, while an aromatic guest could be encapsulated through π-π stacking interactions. researchgate.netoiccpress.com

Templated Synthesis of Supramolecular Assemblies

For instance, a linear or spherical guest molecule could act as a template, organizing multiple molecules of this compound around it through a combination of hydrogen bonding and π-π stacking interactions. This can lead to the formation of discrete molecular capsules or extended network structures that would not form in the absence of the template. The size and shape of the resulting supramolecular assembly would be directly related to the dimensions and chemical nature of the template molecule.

Dynamic Supramolecular Systems

Supramolecular systems are often dynamic, with the non-covalent bonds that hold them together constantly breaking and reforming. This dynamic nature is a key feature that allows for responsiveness to external stimuli and the potential for creating adaptive materials. The reversible nature of the hydrogen bonds and π-π stacking interactions in assemblies of this compound would impart a dynamic character to the resulting superstructures.

This dynamism can be harnessed to create systems that can respond to changes in their environment, such as temperature, pH, or the presence of a specific chemical species. For example, a change in pH could protonate or deprotonate the pyridyl nitrogen atoms, thereby altering the hydrogen bonding capabilities of the molecule and potentially leading to a disassembly or rearrangement of the supramolecular structure. Similarly, the introduction of a competitive guest molecule could lead to the displacement of an existing guest, demonstrating the dynamic nature of host-guest interactions.

The ability to control the assembly and disassembly of these supramolecular systems through external triggers is a key area of research with potential applications in areas such as controlled release, sensing, and the development of "smart" materials.

Advanced Material Science Applications of 3,5 Di Pyridin 4 Yl Phenyl Methanol

Polymeric Materials and Supramolecular Polymers Incorporating (3,5-Di(pyridin-4-yl)phenyl)methanol

Polymer Chain Architecture and Network Formation

The di-pyridinyl phenyl structure is a well-established building block in the formation of metal-organic frameworks (MOFs) and coordination polymers. Research on the closely related ligand, 3,5-di(pyridin-4-yl)benzoic acid, has demonstrated the formation of novel MOFs with interesting topological structures when reacted with metal ions like copper and cobalt. globethesis.com These frameworks can exhibit porous structures with potential applications in gas sorption and separation.

It is plausible that this compound could be used in a similar fashion. The pyridyl nitrogen atoms can coordinate to metal centers, forming nodes in a network, while the methanol (B129727) group could either remain as a pendant functional group within the pores of the framework or participate in secondary bonding interactions, such as hydrogen bonding, to further stabilize the structure.

Furthermore, the methanol group provides a handle for covalent incorporation into traditional polymer backbones. For instance, it could be esterified with di- or poly-carboxylic acids to form polyesters. The resulting polymer chains would be decorated with pendant di-pyridinyl phenyl units, which could then be used for post-polymerization modification, such as cross-linking through metal coordination to form robust polymer networks.

Rheological Characterization of Polymeric Systems

The rheological properties of polymers are critically dependent on their molecular architecture, including chain length, branching, and the nature and density of cross-links. For hypothetical polymeric systems incorporating this compound, the introduction of metal-ligand coordination bonds as cross-links would be expected to have a profound impact on their rheological behavior.

These coordination bonds are often dynamic and reversible, meaning they can break and reform under certain stimuli, such as changes in temperature, pH, or the introduction of a competing ligand. This reversibility would impart self-healing and stimuli-responsive properties to the material. The rheological characterization of such materials would likely reveal shear-thinning behavior, where the viscosity decreases under shear stress as the coordination bonds are disrupted, and then recovers at rest as they reform. The strength and lability of the metal-pyridyl bond would be a key parameter in tuning the viscoelastic properties of these materials.

Table 1: Expected Influence of this compound Incorporation on Polymer Properties

| Property | Expected Effect | Rationale |

| Glass Transition Temperature (Tg) | Increase | The bulky, rigid di-pyridinyl phenyl side groups would restrict polymer chain mobility. Cross-linking via metal coordination would further increase Tg. |

| Viscosity | Increase | Inter-chain interactions through metal-coordination would lead to higher viscosity in solution and melt phases. |

| Mechanical Strength | Increase | Metal-coordination cross-links would create a network structure, enhancing the modulus and strength of the material. |

| Self-Healing Capability | Potential for | The reversible nature of metal-pyridyl coordination bonds could allow the material to repair damage. |

Nanostructured Materials and Nanocomposites

The self-assembly properties of molecules containing pyridyl groups are well-documented. The ability of this compound to coordinate with metal ions could be exploited to create well-defined nanostructures. For example, reaction with appropriate metal salts under controlled conditions could lead to the formation of discrete molecular cages or coordination-driven self-assembled nanoparticles.

In the realm of nanocomposites, polymers functionalized with this compound could act as excellent dispersing agents for metal or metal oxide nanoparticles. The pyridyl groups can bind to the surface of the nanoparticles, while the polymer chains provide steric stabilization, preventing aggregation and leading to a homogeneous dispersion of the nanoparticles within the polymer matrix.

Optical and Electronic Materials Based on this compound

Many organic molecules containing conjugated aromatic and heteroaromatic rings exhibit interesting photophysical properties. The di-pyridinyl phenyl core of this compound suggests potential for applications in optical and electronic materials. Coordination to metal ions, particularly heavy metals, can significantly influence the photoluminescence properties of the ligand, often leading to phosphorescence.

A structurally similar compound, 4-[3,5-Bis(pyridin-4-yl)phenyl]pyridine, which lacks the methanol group, is noted for its fluorescence properties and its use as a fluorescent probe for metal ions. This suggests that this compound and its derivatives could also be explored for sensing applications.

Furthermore, the incorporation of this unit into conjugated polymers could be a strategy for tuning the electronic properties of the resulting materials for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electron-deficient nature of the pyridine (B92270) rings could be used to create materials with specific electron-transporting properties.

Smart Materials and Responsive Systems from this compound Derivatives

The key to creating smart materials from this compound lies in the responsive nature of the interactions it can participate in. As mentioned earlier, polymers cross-linked via metal-pyridyl coordination can respond to various stimuli.

Table 2: Potential Stimuli and Responses of Materials Based on this compound

| Stimulus | Potential Response | Underlying Mechanism |

| pH Change | Alteration of mechanical properties, swelling/deswelling of hydrogels | Protonation of the pyridyl nitrogen atoms would disrupt metal coordination, leading to a change in the cross-link density. |

| Addition of Competing Ligands | Dissolution of the material or change in properties | A competing ligand could displace the pyridyl groups from the metal centers, breaking the cross-links. |

| Temperature Change | Change in viscosity or modulus | The stability of the metal-coordination bond is often temperature-dependent. |

| Introduction of specific metal ions | Change in color or fluorescence | Coordination of a new metal ion could alter the photophysical properties of the material, enabling sensing applications. |

Catalytic Applications and Mechanistic Investigations Involving 3,5 Di Pyridin 4 Yl Phenyl Methanol

(3,5-Di(pyridin-4-yl)phenyl)methanol as a Ligand in Homogeneous Catalysis

In the realm of homogeneous catalysis, the ligand plays a crucial role in modulating the electronic and steric properties of the metal center, thereby influencing the activity, selectivity, and stability of the catalyst. Pyridine (B92270) and its derivatives are prevalent in a wide variety of chelating ligands for transition metal catalysts. researchgate.net The compound this compound, with its two pyridyl groups positioned at the meta positions of a central phenyl ring, can act as a bidentate N,N'-donor ligand. This chelation can form stable complexes with various transition metals, which are the cornerstone of many homogeneous catalytic processes.

Heterogeneous Catalytic Systems Utilizing this compound

Heterogeneous catalysis offers significant advantages in terms of catalyst separation and recycling. A prominent strategy for developing robust heterogeneous catalysts is the incorporation of molecular catalytic sites into solid supports, such as polymers, silica, or metal-organic frameworks (MOFs). The structure of this compound makes it an excellent candidate as a building block, or "linker," for the construction of coordination polymers and MOFs. mdpi.com

These crystalline materials are formed by the self-assembly of metal ions or clusters with organic ligands. The ditopic nature of this compound allows it to bridge two different metal centers, leading to the formation of extended one-, two-, or three-dimensional networks. The resulting porous materials can possess high surface areas and well-defined active sites, making them highly effective heterogeneous catalysts. researchgate.net

A closely related ligand, 4,4′-(Pyridine-3,5-diyl)dibenzoic acid (H₂pdba), which shares the same 3,5-dipyridylphenyl core but with carboxylic acid functional groups, has been successfully employed to construct a variety of coordination polymers. mdpi.com These materials have demonstrated catalytic activity in reactions such as the Knoevenagel condensation. mdpi.com The catalytic performance of these materials is influenced by the nature of the metal ion, the topology of the coordination network, and the accessibility of the active sites within the pores.

| Catalyst/Linker | Metal Ion | Reaction | Product Yield (%) | Reference |

| H₂pdba | Mn(II) | Knoevenagel Condensation | >90 | mdpi.com |

| H₂pdba | Co(II/III) | Knoevenagel Condensation | >90 | mdpi.com |

| H₂pdba | Ni(II) | Knoevenagel Condensation | >90 | mdpi.com |

| H₂pdba | Cu(II) | Knoevenagel Condensation | >90 | mdpi.com |

This interactive data table showcases the catalytic activity of coordination polymers constructed from a linker analogous to this compound.

By analogy, it is highly probable that this compound could be utilized to synthesize novel MOFs and coordination polymers with applications in heterogeneous catalysis. The methanol (B129727) group could either remain as a pendant functional group within the pores, potentially influencing the catalytic environment, or it could be post-synthetically modified to introduce other functional moieties.

Asymmetric Catalysis with Chiral Derivatives of this compound

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. A common strategy for designing enantioselective catalysts involves the use of chiral ligands that coordinate to a metal center and create a chiral environment, which directs the stereochemical outcome of the reaction.

While this compound is itself achiral, it can be readily modified to introduce chirality. For instance, the hydroxyl group of the methanol moiety could be used to attach a chiral auxiliary. Alternatively, chiral substituents could be introduced onto the phenyl or pyridyl rings. These chiral derivatives could then be used as ligands for transition metals to create asymmetric catalysts. Planar-chiral heterocycles have proven to be effective as enantioselective nucleophilic catalysts and as useful ligands for asymmetric metal-catalyzed processes. rsc.org

The development of chiral pyridine-containing ligands has been a fruitful area of research, leading to highly effective catalysts for a range of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. rsc.org The rigid framework of a chiral derivative of this compound could provide a well-defined chiral pocket around the metal center, leading to high levels of enantioselectivity. Although specific examples of chiral derivatives of this particular compound in asymmetric catalysis are yet to be reported, the established principles of chiral ligand design strongly suggest its potential in this area.

Elucidation of Reaction Mechanisms via in-situ Spectroscopy

A deep understanding of the reaction mechanism is crucial for the rational design and optimization of catalytic systems. In-situ spectroscopic techniques, which allow for the monitoring of the catalyst and reacting species under actual reaction conditions, are powerful tools for elucidating catalytic cycles.

For catalytic systems involving ligands like this compound, various in-situ spectroscopic methods can be employed. For instance, in-situ Electron Paramagnetic Resonance (EPR) spectroscopy can be used to study paramagnetic species, such as certain transition metal complexes, providing information about the oxidation state and coordination environment of the metal center during the catalytic process. researchgate.net This technique has been successfully applied to investigate copper-based catalysts in selective catalytic reduction (SCR) of NOx, where the mobility and redox behavior of Cu ions coordinated to nitrogen-containing ligands were monitored. researchgate.net

In-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also invaluable for tracking the transformation of reactants, intermediates, and products in real-time. These techniques can provide structural information about key catalytic intermediates and help to identify the rate-determining step of a reaction. While no specific in-situ spectroscopic studies on catalysts derived from this compound have been reported, the methodologies are well-established for analogous systems containing pyridyl ligands. Such studies would be essential to unravel the mechanistic details of any catalytic applications developed using this versatile ligand.

Advanced Spectroscopic and Analytical Characterization Methodologies for 3,5 Di Pyridin 4 Yl Phenyl Methanol and Its Assemblies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

NMR spectroscopy is a cornerstone technique for elucidating the structure of molecules in solution and in the solid state. It provides detailed information about the chemical environment, connectivity, and dynamics of atomic nuclei.

Solution-State NMR Techniques (¹H, ¹³C)

Solution-state ¹H and ¹³C NMR spectroscopy would be fundamental in confirming the molecular structure of (3,5-Di(pyridin-4-yl)phenyl)methanol.

¹H NMR Spectroscopy: A proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The aromatic region would display complex multiplets for the protons on the central phenyl ring and the two pyridyl rings. The chemical shifts of the pyridyl protons, particularly those alpha to the nitrogen, would be downfield. The benzylic proton of the methanol (B129727) group (-CH₂OH) would appear as a characteristic singlet or doublet, and the hydroxyl proton (-OH) would be a broad singlet, the position of which is sensitive to solvent and concentration. Integration of these signals would confirm the ratio of protons, and coupling patterns (spin-spin splitting) would reveal the connectivity between adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show a unique signal for each carbon atom in a distinct chemical environment. The carbons of the pyridyl rings would have characteristic chemical shifts, with those nearest to the nitrogen atom being the most deshielded. The carbinol carbon (the carbon bearing the -OH group) would also have a distinctive chemical shift. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH₂, and CH₃ groups, although only CH and quaternary carbons are present in the aromatic and carbinol portions of the target molecule.

Table 7.1.1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Assignment | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridyl-H (ortho to N) | 8.6 - 8.8 (d) | 150 - 152 |

| Pyridyl-H (meta to N) | 7.5 - 7.7 (d) | 120 - 122 |

| Phenyl-H (ortho to CH₂OH) | 7.4 - 7.6 (s) | 125 - 127 |

| Phenyl-H (para to CH₂OH) | 7.3 - 7.5 (s) | 121 - 123 |

| -CH₂OH | 4.7 - 4.9 (s) | 63 - 65 |

| -OH | Variable (broad s) | - |

| Quaternary Carbons | - | 138 - 145 |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Solid-State NMR for Material Characterization

For the characterization of this compound in its solid, crystalline, or assembled forms (e.g., in polymers or metal-organic frameworks), solid-state NMR (ssNMR) would be invaluable. Cross-polarization magic-angle spinning (CP/MAS) experiments are commonly used.

¹³C CP/MAS: This technique would provide information on the carbon environments in the solid state. Differences in chemical shifts compared to the solution state can reveal information about intermolecular interactions, such as hydrogen bonding involving the methanol group, and molecular packing. Polymorphism, the existence of different crystal forms, can be identified by the appearance of different sets of signals for the same compound.

¹⁵N CP/MAS: Given the presence of nitrogen atoms in the pyridyl rings, ¹⁵N ssNMR could provide insights into the local environment of the nitrogen atoms, which are often involved in coordination to metal centers in assemblies.

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Precise Molecular Structure

If a suitable single crystal of this compound could be grown, single-crystal XRD would provide a precise determination of its molecular structure. This analysis would yield exact bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the conformation of the molecule in the solid state, including the relative orientation of the two pyridyl rings with respect to the central phenyl ring. Crucially, this technique would also elucidate the supramolecular structure, showing how individual molecules pack together in the crystal lattice through intermolecular interactions like hydrogen bonds (e.g., between the methanol groups) and π-π stacking (between the aromatic rings).

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline or powdered samples. The resulting diffraction pattern is a fingerprint of the crystalline phase or phases present in the bulk material. For this compound and its assemblies, PXRD would be used to:

Confirm the phase purity of a synthesized batch.

Identify the crystalline phase by comparing the experimental pattern to a calculated pattern from single-crystal data.

Study phase transitions as a function of temperature or pressure.

Characterize the crystallinity of materials, distinguishing between amorphous and crystalline solids.

Electron Microscopy Techniques for Morphological and Nanostructural Analysis (SEM, TEM)

Electron microscopy techniques are essential for visualizing the morphology and structure of materials at the micro- and nanoscale.

Transmission Electron Microscopy (TEM): TEM offers higher resolution than SEM and provides information about the internal structure of a material. For nanostructured assemblies of this compound, TEM could be used to visualize the size, shape, and arrangement of nanoparticles or to observe the porous structure within a metal-organic framework. High-resolution TEM (HRTEM) could even be used to visualize the crystal lattice planes.

Scattering Techniques for Supramolecular and Polymeric Structures

Scattering techniques are indispensable for analyzing the structure of materials on a mesoscopic scale (1–100 nm), providing information on the size, shape, and arrangement of particles or domains in disordered or partially ordered systems. iaea.orgwikipedia.org

Small-Angle X-ray Scattering (SAXS) is a powerful, non-destructive technique used to investigate nanoscale density differences within a sample. wikipedia.org For assemblies derived from this compound, such as MOFs or other coordination polymers, SAXS provides critical information regarding their structural integrity, porosity, and particle morphology in solution or in the solid state. uu.nlresearchgate.netnih.gov

The technique analyzes the elastic scattering of X-rays at very small angles (typically 0.1–10°) to reveal structural details ranging from 1 to 100 nm. wikipedia.org This is particularly useful for characterizing:

Pore Structure: Determining the size, shape, and distribution of pores within a MOF.

Particle Size and Shape: Calculating the average size and shape of nanoparticles or crystalline domains. wikipedia.org

Specific Surface Area: Quantifying the surface-to-volume ratio of porous materials. mdpi.com

Formation Kinetics: In-situ SAXS/WAXS (Wide-Angle X-ray Scattering) experiments can monitor the crystallization and growth of MOFs in real-time, providing insights into nucleation and growth mechanisms. uu.nl

Analysis of the SAXS profile allows for the determination of key structural parameters. For instance, in the study of MOFs, SAXS data can reveal whether the material consists of well-defined micropores or a fractal network of aggregated mesopores. uu.nl

Table 1: Illustrative SAXS Data Analysis for a Hypothetical MOF Assembled from this compound

| Parameter | Description | Typical Value Range | Information Derived |

|---|---|---|---|

| Radius of Gyration (Rg) | A measure of the overall size of the scattering object (e.g., a MOF crystal or polymer aggregate). | 5 - 100 nm | Average particle or aggregate size. |

| Porod Exponent (P) | Derived from the high-q region of the scattering curve (I(q) ∝ q-P). | 3 - 4 | Describes the nature of the interface; P ≈ 4 indicates smooth surfaces, while 3 < P < 4 suggests a fractal-like, rough surface. |

| Specific Surface Area (S/V) | The total surface area of the pores per unit volume, calculated from the Porod constant. | 100 - 3000 m²/g | A key measure of the material's porosity and potential for applications like gas storage or catalysis. |

| Pair-Distance Distribution Function (p(r)) | The distribution of distances between all pairs of electrons within a particle, obtained by Fourier transformation of the scattering curve. | 0 - Dmax | Provides detailed information on the particle's shape and internal structure, including its maximum dimension (Dmax). |

Small-Angle Neutron Scattering (SANS) is a technique analogous to SAXS but utilizes a beam of neutrons instead of X-rays. pan-training.eu SANS probes structures on a similar mesoscopic scale (1-1000 nm) and is highly complementary to SAXS. iaea.orgmdpi.comnih.gov The primary advantage of SANS in studying assemblies of this compound lies in its sensitivity to light elements and the ability to use isotopic substitution, particularly deuterium (B1214612) for hydrogen (H/D labeling), to manipulate the scattering contrast. nih.gov

This "contrast variation" method is exceptionally powerful for elucidating the structure of multi-component systems. nih.govnih.govsmallangles.net By selectively deuterating either the ligand, guest molecules within a MOF, or the solvent, it is possible to make specific components of an assembly "invisible" to the neutron beam. nih.govresearchgate.netlu.se This allows for the independent characterization of the different parts of a complex supramolecular architecture. nih.govnih.gov

Applications of SANS for this compound assemblies include:

Core-Shell Structures: Determining the structure of polymer micelles or coated nanoparticles where the ligand is part of either the core or the shell.

Host-Guest Systems: Locating guest molecules within the pores of a MOF by matching the scattering length density (SLD) of the framework to that of the solvent.

Polymer Blends and Conformation: Studying the conformation of a single polymer chain within a bulk matrix by mixing a small amount of deuterated polymer with a hydrogenated matrix. nih.gov

Table 2: Neutron Scattering Length Densities (SLD) of Common Components for Contrast Variation Studies

| Component | SLD (10-6 Å-2) | Contrast Matching Solvent (% D2O in H2O) |

|---|---|---|

| H2O | -0.56 | N/A |

| D2O | 6.37 | N/A |

| Polystyrene (hydrogenated) | 1.41 | ~20% |

| Polystyrene (deuterated) | 6.45 | >100% (not matchable) |

| Typical Protein (hydrogenated) | ~2.2-2.4 | ~42% |

| Typical Protein (deuterated) | ~7.0-8.0 | >100% (not matchable) |

Note: The SLD of this compound and its polymers would be calculated based on their chemical formula and density. Selective deuteration of the ligand would significantly alter its SLD, enabling contrast variation experiments.

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for characterizing the molecular weight and molecular weight distribution of polymers. wikipedia.orgslideshare.net When this compound is used as a monomer or a functional unit in the synthesis of coordination polymers or other macromolecules, GPC is employed to determine key properties that influence the material's physical and mechanical behavior. slideshare.netselectscience.netcirs-ck.com

GPC separates molecules based on their hydrodynamic volume in solution. wikipedia.org A solution of the polymer is passed through a column packed with porous gel beads. Larger molecules cannot enter the pores and thus elute more quickly, while smaller molecules penetrate the pores to varying degrees and have longer retention times. selectscience.net By calibrating the column with polymer standards of known molecular weight, the molecular weight distribution of the unknown sample can be determined. wikipedia.org

Key parameters obtained from GPC include:

Number-Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Polydispersity Index (PDI): The ratio Mw/Mn, which describes the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer where all chains have the same length.

Table 3: Representative GPC Data for a Series of Coordination Polymers Synthesized with this compound

| Polymer Sample | Elution Time (min) | Mn (g/mol) | Mw (g/mol) | PDI (Mw/Mn) |

|---|---|---|---|---|

| Poly-1 | 15.2 | 25,000 | 37,500 | 1.50 |

| Poly-2 | 14.5 | 42,000 | 67,200 | 1.60 |

| Poly-3 | 13.8 | 68,000 | 115,600 | 1.70 |

Note: Data is hypothetical. Mn, Mw, and PDI are calculated relative to polystyrene standards.

Mass Spectrometry for Molecular Identification and Ligand Speciation

Mass spectrometry (MS) is a fundamental analytical tool for the precise determination of molecular weights and the identification of chemical structures. For this compound, high-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is used to confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion.

In the context of its assemblies, MS is invaluable for:

Molecular Identification: Confirming the successful synthesis of the this compound ligand by matching the experimental m/z value of its molecular ion (e.g., [M+H]+) to the calculated exact mass. nih.govnist.gov

Ligand Speciation: In solutions containing the ligand and metal ions, ESI-MS can identify the various coordination complexes that are formed, such as [M + Ligand]n+, [M + 2Ligand]n+, or multinuclear species. This provides direct insight into the stoichiometry of complexation in the gas phase, which often reflects solution-phase equilibria.

Fragmentation Analysis: Tandem MS (MS/MS) experiments can be performed to fragment the molecular ion, providing structural information that confirms the connectivity of the pyridine (B92270) and phenyl rings.

Table 4: Predicted m/z Values for this compound (C17H14N2O, Exact Mass: 262.1106) in High-Resolution Mass Spectrometry

| Ion Species | Formula | Calculated m/z |

|---|---|---|

| [M+H]+ | C17H15N2O+ | 263.1184 |

| [M+Na]+ | C17H14N2ONa+ | 285.0998 |

| [M+K]+ | C17H14N2OK+ | 301.0738 |

| [M-H]- | C17H13N2O- | 261.1028 |

Advanced Spectroscopic Probes (e.g., Fluorescence, Raman, UV-Vis)

Spectroscopic probes are essential for investigating the electronic and vibrational properties of this compound and its assemblies. These techniques are sensitive to coordination, conformation, and intermolecular interactions.

Fluorescence Spectroscopy: The aromatic, conjugated system of the ligand is expected to be fluorescent. Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. The emission wavelength, intensity, and lifetime are highly sensitive to the molecule's chemical environment. Coordination to metal ions, particularly transition metals, can significantly quench or shift the fluorescence, providing a means to study binding events. Changes in the emission spectra can also indicate aggregation or incorporation into a more rigid supramolecular structure. researchgate.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides a vibrational fingerprint of a molecule by probing inelastic scattering of monochromatic light. It is particularly sensitive to the vibrations of non-polar bonds and symmetric stretching modes within the phenyl and pyridine rings. nih.govresearchgate.net Upon coordination of the pyridine nitrogen atoms to a metal center, shifts in the characteristic ring breathing and deformation modes are expected. nih.govamazonaws.com These shifts provide direct evidence of metal-ligand bond formation and can offer insights into the coordination geometry.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule. For this compound, the spectrum is expected to be dominated by π-π* transitions within the phenyl and pyridyl aromatic systems. Upon formation of metal complexes, new absorption bands may appear, typically at longer wavelengths. researchgate.net These are often assigned to metal-to-ligand charge-transfer (MLCT) transitions and serve as a clear spectroscopic signature of coordination. researchgate.net The position and intensity of these bands are dependent on the nature of the metal ion and the coordination environment, making UV-Vis a powerful tool for characterizing the electronic structure of the resulting assemblies. researchgate.net

Table 5: Summary of Spectroscopic Characterization Techniques

| Technique | Information Probed | Expected Observations for this compound and its Assemblies |

|---|---|---|

| Fluorescence | Electronic excited states, environmental polarity, aggregation. | Intrinsic fluorescence from the aromatic core. Changes in emission intensity (quenching/enhancement) and wavelength upon metal binding or self-assembly. |

| Raman | Molecular vibrations, bond strengths. | Characteristic vibrational modes for pyridine and phenyl rings. Shifts in pyridine ring modes upon coordination to metal ions. |

| UV-Vis | Electronic transitions. | Strong π-π* absorption bands in the UV region for the free ligand. Appearance of new Metal-to-Ligand Charge Transfer (MLCT) bands in the visible region upon complexation with transition metals. |

Theoretical and Computational Investigations of 3,5 Di Pyridin 4 Yl Phenyl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. For (3,5-Di(pyridin-4-yl)phenyl)methanol, DFT calculations can reveal fundamental properties related to its geometry, stability, and chemical reactivity.

Molecular Geometry and Electronic Properties: A primary step in DFT analysis is the optimization of the molecule's three-dimensional structure to find its lowest energy conformation. These calculations can determine key bond lengths, bond angles, and dihedral angles. Due to the rotational freedom between the central phenyl ring and the two pyridyl rings, the molecule is expected to be non-planar. nih.gov The precise dihedral angles are critical as they influence the extent of π-conjugation across the molecular framework, which in turn affects the electronic properties.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.net For this compound, the HOMO is likely distributed over the electron-rich phenylmethanol core, while the LUMO may be localized on the electron-accepting pyridyl rings.

Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors, derived from conceptual DFT, provide a quantitative basis for predicting reactivity.

Table 1: Global Reactivity Descriptors Calculated via DFT

| Descriptor | Formula | Interpretation for this compound |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron; indicates susceptibility to oxidation. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron; indicates susceptibility to reduction. |

| Electronegativity (χ) | χ = (I + A) / 2 | The molecule's ability to attract electrons in a chemical bond. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration; related to the HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's ability to act as an electrophile. |

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Analysis: NBO analysis provides insight into intramolecular charge transfer and delocalization of electron density. researchgate.net For this molecule, NBO calculations would quantify hyperconjugative interactions between the phenyl, pyridyl, and methanol (B129727) groups, revealing how charge is distributed and stabilized. An MEP map would visually represent the electrostatic potential on the molecule's surface. It would likely show negative potential (red/yellow) around the nitrogen atoms of the pyridyl rings, indicating sites for electrophilic attack or coordination to metal cations, and positive potential (blue) around the hydroxyl proton, indicating a site for nucleophilic attack or hydrogen bond donation.

Molecular Dynamics Simulations for Supramolecular Assembly and Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. rsc.orgnih.gov For this compound, MD simulations are invaluable for understanding how individual molecules interact to form larger, ordered structures, known as supramolecular assemblies.

The structure of this compound is well-suited for forming such assemblies. The hydroxyl (-OH) group can act as a hydrogen bond donor, while the nitrogen atoms on the pyridyl rings are effective hydrogen bond acceptors. researchgate.netnih.gov This combination allows for the formation of extensive hydrogen-bonded networks.

MD simulations can model the behavior of many molecules of this compound in a simulated environment (e.g., in a solvent or in a crystalline state). By simulating the trajectories of these molecules, researchers can observe the spontaneous formation of dimers, chains, or more complex three-dimensional networks. nih.gov These simulations can predict the most stable packing arrangements and reveal the dynamics of the assembly process, such as the timescale of formation and the stability of the resulting structures at different temperatures. Furthermore, MD can be used to explore the role of solvent molecules in mediating these interactions and stabilizing the final supramolecular architecture.

Computational Studies of Coordination and Catalytic Mechanisms

The two pyridyl nitrogen atoms in this compound make it an excellent candidate as a ligand for coordinating with metal ions. ncl.ac.uk Computational studies, particularly using DFT, can provide deep insights into the nature of this coordination and the catalytic potential of the resulting metal complexes.

Coordination Analysis: Theoretical calculations can model the complexation of the ligand with various transition metals (e.g., Fe, Cu, Ru, Pd). By calculating the binding energies and optimized geometries, researchers can predict which metals will form the most stable complexes and what the preferred coordination geometry (e.g., octahedral, tetrahedral) will be. mdpi.com These studies can also elucidate the electronic effects of coordination, such as how the metal influences the charge distribution on the ligand and vice versa. This information is critical for designing metal-organic frameworks (MOFs) or discrete coordination polymers where this compound acts as a structural node.

Catalytic Mechanisms: If a metal complex of this compound is proposed as a catalyst, computational chemistry can be used to map out the entire catalytic cycle. For a hypothetical reaction, DFT calculations can determine the structures and energies of reactants, intermediates, transition states, and products. This allows for the calculation of activation barriers for each step in the reaction, identifying the rate-determining step and providing a detailed mechanistic understanding. acs.org Such studies are crucial for optimizing catalyst performance by suggesting modifications to the ligand structure or the metal center to lower activation energies and improve reaction efficiency.

Predictive Modeling for Material Properties and Design

Beyond studying the single molecule, computational methods can predict the bulk properties of materials constructed from this compound units. This predictive power is essential for the rational design of new functional materials.

Predicting Properties of Derived Materials: The molecule can serve as a building block (tecton) for larger systems like MOFs or liquid crystals. nih.gov Theoretical calculations on these extended structures can predict a range of important material properties. For instance, time-dependent DFT (TD-DFT) can be used to calculate the absorption spectra of these materials, predicting their color and optical properties. researchgate.net Calculations of molecular polarizability and hyperpolarizability can predict non-linear optical (NLO) activity, which is important for applications in optoelectronics. nih.gov

Table 2: Predicted Material Properties from Computational Modeling

| Computational Method | Calculated Parameter | Predicted Material Property | Potential Application |

| DFT/TD-DFT | HOMO-LUMO Gap, Excitation Energies | Electronic Band Gap, UV-Vis Absorption | Semiconductors, Photovoltaics |

| DFT | Polarizability, Hyperpolarizability | Non-Linear Optical (NLO) Response | Optoelectronics, Photonics |

| Grand Canonical Monte Carlo (GCMC) | Adsorbate-Framework Interaction Energy | Gas Sorption Capacity and Selectivity | Gas Storage, Chemical Separations |

| Molecular Dynamics (MD) | Diffusion Coefficients | Ion Conductivity | Solid-State Electrolytes, Sensors |

By computationally screening different crystal packing arrangements or different metal ions for MOF construction, researchers can identify candidate structures with desired properties before undertaking extensive and costly laboratory synthesis. This predictive modeling approach accelerates the discovery and design of new materials based on the versatile this compound scaffold, guiding experimental efforts toward the most promising targets for applications in electronics, catalysis, and gas separation.

Future Research Directions and Emerging Opportunities for 3,5 Di Pyridin 4 Yl Phenyl Methanol in Chemical Science

Integration with Artificial Intelligence and Machine Learning for Material Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing materials discovery by accelerating the design and prediction of properties of new compounds. For a molecule like (3,5-Di(pyridin-4-yl)phenyl)methanol, AI and ML can play a pivotal role in unlocking its full potential.

Predictive modeling, a key application of ML in chemistry, can be employed to forecast the material's properties based on its structure. nih.govresearch.google By training algorithms on large datasets of known compounds, researchers can develop models that accurately predict characteristics such as solubility, thermal stability, electronic properties, and even its propensity for self-assembly. ulster.ac.ukarxiv.org This in-silico screening can significantly reduce the time and resources required for experimental validation. ulster.ac.uk For instance, a deep learning model could be developed to predict the binding affinities of this compound derivatives with various metal ions, guiding the synthesis of metal-organic frameworks (MOFs) with desired properties. researchgate.net

Table 1: Potential AI/ML Applications for this compound

| AI/ML Application | Description | Potential Impact |

| Property Prediction | Using ML models to predict physical, chemical, and electronic properties. | Rapid screening of virtual libraries of derivatives, saving time and resources. |

| Generative Design | Employing generative models to design novel molecules with desired properties. | Discovery of new materials with enhanced performance for targeted applications. |

| Synthesis Planning | AI-powered software to suggest and optimize synthetic routes. | More efficient and sustainable synthesis of the compound and its derivatives. |

| Autonomous Labs | Integration of AI with robotic platforms for automated synthesis and testing. | Acceleration of the entire material discovery and development cycle. |

Sustainable Synthesis and Application Development

The principles of green chemistry are increasingly guiding the development of new chemical entities and processes. researchgate.net Future research on this compound will undoubtedly focus on the development of sustainable synthetic routes and its application in environmentally benign technologies.

Traditional methods for the synthesis of pyridine (B92270) derivatives often involve harsh reaction conditions and the use of hazardous reagents. rasayanjournal.co.in Green chemistry approaches offer cleaner and more efficient alternatives. researchgate.net For the synthesis of the 3,5-diarylpyridine core of the target molecule, an operationally simple and mild one-pot protocol using elemental iron has been reported for related compounds, which proceeds via reduction of a nitro group and subsequent condensation. nih.gov Other sustainable methods for the synthesis of aromatic nitrogen-containing heterocycles include the use of solid acid catalysts, microwave irradiation, and ultrasound activation. nih.govnih.gov These techniques can lead to higher yields, shorter reaction times, and a reduction in waste generation. unigoa.ac.in The development of a catalytic, solvent-free, or aqueous-phase synthesis for this compound would be a significant step towards its sustainable production.

The applications of this compound can also be geared towards sustainability. For example, its derivatives could be explored as components of organic light-emitting diodes (OLEDs) for energy-efficient displays and lighting. The pyridyl groups can also act as ligands in the development of catalysts for green chemical transformations. nih.gov Furthermore, MOFs constructed from this linker could be designed for carbon capture and sequestration, contributing to efforts to mitigate climate change.

Table 2: Green Chemistry Approaches for this compound

| Green Chemistry Principle | Application to Synthesis/Use | Potential Benefits |

| Atom Economy | One-pot synthesis of the 3,5-diarylpyridine core. | Maximizes the incorporation of starting materials into the final product. |

| Use of Safer Solvents | Employing water or solvent-free conditions. | Reduces environmental impact and improves safety. |

| Energy Efficiency | Microwave or ultrasound-assisted synthesis. | Shorter reaction times and lower energy consumption. |

| Catalysis | Use of recyclable solid acid or metal catalysts. | Reduces waste and allows for catalyst reuse. |

| Design for Degradation | Incorporating biodegradable moieties in derivatives. | Reduces the persistence of the material in the environment after its useful life. |

Exploration of Novel Application Domains in Emerging Technologies

The unique structural features of this compound make it a promising candidate for a variety of emerging technologies. The two pyridyl nitrogen atoms can act as hydrogen bond acceptors or coordination sites for metal ions, while the central phenyl ring provides a rigid scaffold. The methanol (B129727) group offers a site for further functionalization, allowing for the fine-tuning of its properties.

One promising area of application is in the development of chemical sensors . The pyridyl groups can interact with specific analytes through hydrogen bonding or coordination, leading to a detectable change in the molecule's optical or electronic properties. mdpi.com For example, derivatives of this compound could be designed to exhibit fluorescence quenching or enhancement upon binding to metal ions, anions, or small organic molecules. nih.govnih.gov The methanol group could be used to attach the sensor molecule to a solid support for the development of portable sensing devices.

In the field of catalysis , this compound can serve as a versatile ligand for the preparation of homogeneous or heterogeneous catalysts. The di-pyridyl motif is a well-known chelating agent for a variety of transition metals. Metal complexes of this compound could be investigated as catalysts for a range of organic transformations, including cross-coupling reactions and oxidation reactions. nih.gov Furthermore, its incorporation into porous materials like MOFs or covalent organic frameworks (COFs) could lead to highly active and recyclable heterogeneous catalysts. nih.gov

The electronic properties of di-pyridyl phenyl systems also suggest potential applications in optoelectronics . By modifying the substituents on the phenyl and pyridyl rings, the HOMO and LUMO energy levels can be tuned, making these compounds suitable for use in organic solar cells, organic field-effect transistors, and OLEDs. The ability to form ordered structures through self-assembly is also advantageous for these applications.

Multifunctional Systems and Hierarchical Architectures

The design of multifunctional materials, where a single material exhibits multiple useful properties, is a major goal in materials science. This compound is an excellent building block for the construction of such systems due to its combination of coordination sites and a functionalizable handle.

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters and organic linkers. alfa-chemistry.com The di-pyridyl nature of this compound makes it an ideal linker for the synthesis of MOFs with diverse topologies and functionalities. researchgate.netacs.org The porosity of these MOFs can be tailored for applications in gas storage and separation, while the metal centers and the organic linker can be chosen to impart catalytic activity or luminescence. alfa-chemistry.comresearchgate.net The methanol group could be post-synthetically modified within the MOF structure to introduce additional functionalities.

Beyond crystalline MOFs, this molecule can be used to create a variety of supramolecular and hierarchical architectures through non-covalent interactions such as hydrogen bonding and π-π stacking. acs.orgresearchgate.net The directionality of the pyridyl groups can be exploited to guide the self-assembly of the molecules into well-defined nanostructures, such as fibers, sheets, or vesicles. acs.org These self-assembled materials could find applications in drug delivery, tissue engineering, and as templates for the synthesis of other nanomaterials. The ability to control the assembly process through external stimuli, such as pH or temperature, would lead to the development of "smart" materials with responsive properties. The study of the hierarchical self-assembly of sequence-defined synthetic polymers provides a blueprint for how such control can be achieved. acs.orgresearchgate.net

Q & A

Q. What are the common synthetic routes for (3,5-Di(pyridin-4-yl)phenyl)methanol, and what reaction conditions optimize its yield?

The compound is synthesized via palladium-catalyzed cross-coupling reactions. A representative method involves reacting 3,5-di(pyridin-4-yl)aniline with CuBr₂ in HBr to form a brominated intermediate, followed by refluxing with phenoxazine derivatives in methanol/chloroform under NaOBu- and Pd(OAc)₂ catalysis . Optimal conditions include 12-hour reflux at 120°C and purification via slow solvent evaporation for crystal formation. Alternative routes use succinic anhydride and DMAP to functionalize the methanol group for ligand synthesis in metallo-supramolecular polymers .

Q. Which spectroscopic and crystallographic methods are employed to characterize this compound?

- X-ray crystallography resolves non-planar molecular geometry, with dihedral angles (e.g., 82.582° between phenoxazine and phenyl rings) and π-π stacking distances (3.422 Å) .

- NMR spectroscopy (¹H/¹³C) confirms proton environments and carbon frameworks, particularly for intermediates like brominated pyridyl derivatives .

- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability, critical for applications in high-temperature processes .

Advanced Research Questions

Q. How do structural non-planarity and intermolecular interactions influence the compound’s utility in coordination polymers or OLEDs?

The compound’s non-planar conformation (e.g., C14–C13–N1–C6 torsion angle = 110.1°) disrupts crystallinity, favoring amorphous phases in OLED layers. Hydrogen bonds (D–H···A distances: 2.848–2.946 Å) and π-π interactions enhance charge transport in organic electronics . In OLEDs, blending with electron-transport materials like B4PyMPM improves external quantum efficiency (EQE) up to 44.3% by facilitating exciplex formation at interfaces .

Q. What experimental challenges arise when integrating this compound into supramolecular systems, and how are they mitigated?

Challenges include solubility limitations in polar solvents and steric hindrance from pyridyl groups during ligand coordination. Methodological solutions:

- Solvent tuning : Mixed methanol/chloroform (3:1 v/v) enhances solubility for crystal growth .

- Catalyst optimization : Pd(OAc)₂/NaOBu- systems reduce side reactions in cross-coupling steps .

- Rigid backbone incorporation : Using polyethylene glycol (PEG) spacers minimizes steric effects in branched polymers .

Q. How do discrepancies between computational predictions and experimental data inform the design of derivatives?

Simulations of charge transport in OLEDs often overestimate EQE due to neglecting interfacial defects. Experimental refinement involves:

- Morphological control : Drop-casting B4PyMPM blends with UV curing creates light-extraction layers with microstructural scattering .

- Doping strategies : Adjusting pyridyl substituent ratios balances electron/hole mobility, aligning device performance with theoretical models .

Methodological Notes

- Crystallographic data collection : Use Rigaku Oxford Diffraction systems with CuKα radiation (λ = 1.54184 Å) at 100 K. Refinement via SHELXL-2018 and Olex2 ensures precise atomic displacement parameters .

- Synthetic reproducibility : Strict inert atmospheres (N₂/Ar) prevent oxidation of palladium catalysts during cross-coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.